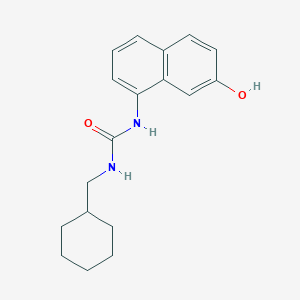

Urea, N-(cyclohexylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Urea, N-(cyclohexylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both cyclohexylmethyl and 7-hydroxy-1-naphthalenyl groups, imparts specific chemical and physical properties that make it of interest to researchers and industry professionals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(cyclohexylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- typically involves the reaction of cyclohexylmethylamine with 7-hydroxy-1-naphthaldehyde to form an intermediate Schiff base. This intermediate is then reacted with an isocyanate to form the final urea derivative. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(cyclohexylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce cyclohexylmethylamines or naphthyl alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the hydroxyl group and the urea moiety can interact with biological targets in specific ways.

Medicine

In medicinal chemistry, Urea, N-(cyclohexylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- may be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals, such as surfactants, lubricants, and polymers. Its unique properties can enhance the performance of these products.

Mechanism of Action

The mechanism by which Urea, N-(cyclohexylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, while the urea moiety can participate in various interactions, such as hydrogen bonding and van der Waals forces, with molecular targets.

Comparison with Similar Compounds

Similar Compounds

Urea, N-(cyclohexylmethyl)-N’-(phenyl)-: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

Urea, N-(cyclohexylmethyl)-N’-(4-hydroxyphenyl)-: Contains a hydroxyl group on a phenyl ring, which may have different electronic and steric effects compared to the naphthalenyl group.

Urea, N-(cyclohexylmethyl)-N’-(2-hydroxy-1-naphthalenyl)-: Similar structure but with the hydroxyl group in a different position, potentially altering its chemical and biological properties.

Uniqueness

The presence of both the cyclohexylmethyl and 7-hydroxy-1-naphthalenyl groups in Urea, N-(cyclohexylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- makes it unique. This combination of functional groups can result in distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Biological Activity

Urea, N-(cyclohexylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-, identified by its chemical structure C18H22N2O2 and CID 10357341, has garnered attention in recent pharmacological research due to its potential biological activities. This compound is part of a broader class of urea derivatives that have been studied for various therapeutic applications, particularly in oncology and infectious disease treatment.

Chemical Structure and Properties

The compound features a cyclohexylmethyl group and a 7-hydroxy-1-naphthalenyl moiety, contributing to its unique physicochemical properties. The presence of these functional groups may enhance the compound's lipophilicity and facilitate interactions with biological targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of urea derivatives against Mycobacterium tuberculosis. A high-throughput screening identified several urea analogs with significant inhibitory effects. For instance, compounds similar to Urea, N-(cyclohexylmethyl)-N'-(7-hydroxy-1-naphthalenyl)- showed minimum inhibitory concentrations (MIC) below 20 µM, indicating strong activity against bacterial growth . This suggests that modifications in the urea structure can lead to enhanced antimicrobial properties.

Anticancer Activity

The anticancer potential of urea derivatives has been extensively documented. In one study, various N,N'-diarylureas demonstrated promising anti-tumor activity across multiple cancer cell lines. For example, specific derivatives exhibited IC50 values ranging from 0.4 to 50 μM against murine and human cancer cells, including breast cancer and glioblastoma cell lines . The structure-activity relationship (SAR) analysis indicated that modifications in the urea scaffold could significantly influence anticancer efficacy.

Case Study: Urea Derivatives in Cancer Research

A notable compound from the study was identified as having excellent anti-proliferative activity against several cancer types:

- 4T1 (murine metastatic breast cancer) : IC50 = 6.8 µM

- GL261 (murine glioblastoma) : IC50 = 1.4 µM

- MDA-MB-231 (human triple-negative breast cancer) : IC50 = 1.7 µM

- MIAPaCa-2 (human pancreatic cancer) : IC50 = 9.2 µM

- WiDr (human colorectal cancer) : IC50 = 7.9 µM

These findings illustrate the potential of urea derivatives as effective agents in cancer therapy .

The biological activity of Urea, N-(cyclohexylmethyl)-N'-(7-hydroxy-1-naphthalenyl)- is hypothesized to involve multiple mechanisms:

- Inhibition of Tumor Growth : By targeting pathways involved in cell proliferation and angiogenesis.

- Antimicrobial Effects : Likely through disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Summary of Biological Activities

Properties

CAS No. |

648420-45-5 |

|---|---|

Molecular Formula |

C18H22N2O2 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

1-(cyclohexylmethyl)-3-(7-hydroxynaphthalen-1-yl)urea |

InChI |

InChI=1S/C18H22N2O2/c21-15-10-9-14-7-4-8-17(16(14)11-15)20-18(22)19-12-13-5-2-1-3-6-13/h4,7-11,13,21H,1-3,5-6,12H2,(H2,19,20,22) |

InChI Key |

CPGARSWBAMUOPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CNC(=O)NC2=CC=CC3=C2C=C(C=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.